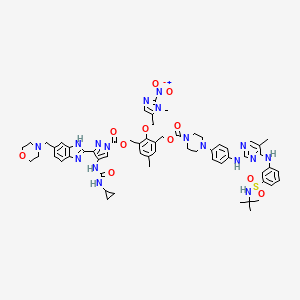
Hat-sil-TG-1&AT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hat-sil-TG-1&AT is a hypoxia-activated prodrug that functions as a Janus tyrosine kinase (JAK) inhibitor. It demonstrates significant antitumor effects by inhibiting JAK-STAT signaling within tumor tissues. This compound also suppresses the proliferation of HEL cells and downregulates phosphorylated STAT3/5 in hypoxic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hat-sil-TG-1&AT involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and efficacy .
Industrial Production Methods
Industrial production of Hat-sil-TG-1&AT involves large-scale synthesis under controlled conditions to ensure consistency and quality. The production process includes stringent quality control measures to maintain the compound’s stability and activity. The exact industrial methods are proprietary and not publicly available .
Análisis De Reacciones Químicas
Types of Reactions
Hat-sil-TG-1&AT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Hat-sil-TG-1&AT can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Hat-sil-TG-1&AT include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of Hat-sil-TG-1&AT depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Hat-sil-TG-1&AT has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study JAK-STAT signaling pathways and their inhibition.
Biology: Employed in research on cell proliferation and apoptosis, particularly in hypoxic conditions.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its antitumor properties.
Industry: Utilized in the development of new drugs and therapeutic agents targeting JAK-STAT signaling .
Mecanismo De Acción
Hat-sil-TG-1&AT exerts its effects by inhibiting the JAK-STAT signaling pathway. It is a hypoxia-activated prodrug that becomes active under low oxygen conditions. The compound targets Janus tyrosine kinase (JAK) and inhibits its activity, leading to the downregulation of phosphorylated STAT3/5. This inhibition results in the suppression of cell proliferation and induction of apoptosis in tumor cells .
Comparación Con Compuestos Similares
Hat-sil-TG-1&AT is unique compared to other JAK inhibitors due to its hypoxia-activated mechanism. Similar compounds include:
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK3 inhibitor used for rheumatoid arthritis.
Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.
Hat-sil-TG-1&AT stands out due to its selective activation under hypoxic conditions, making it particularly effective in targeting tumor tissues with low oxygen levels .
Propiedades
Fórmula molecular |
C60H69N17O11S |
|---|---|
Peso molecular |
1236.4 g/mol |
Nombre IUPAC |
[3-[[4-(cyclopropylcarbamoylamino)-3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazole-1-carbonyl]oxymethyl]-5-methyl-2-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]methyl 4-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C60H69N17O11S/c1-37-26-40(34-87-58(79)75-20-18-74(19-21-75)45-15-13-42(14-16-45)64-55-61-30-38(2)53(69-55)63-44-8-7-9-47(29-44)89(83,84)71-60(3,4)5)52(86-36-46-31-62-57(72(46)6)77(81)82)41(27-37)35-88-59(80)76-33-50(68-56(78)65-43-11-12-43)51(70-76)54-66-48-17-10-39(28-49(48)67-54)32-73-22-24-85-25-23-73/h7-10,13-17,26-31,33,43,71H,11-12,18-25,32,34-36H2,1-6H3,(H,66,67)(H2,65,68,78)(H2,61,63,64,69) |
Clave InChI |
ZCLBRBJNHZVQCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)COC(=O)N2CCN(CC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)NC5=CC(=CC=C5)S(=O)(=O)NC(C)(C)C)C)OCC6=CN=C(N6C)[N+](=O)[O-])COC(=O)N7C=C(C(=N7)C8=NC9=C(N8)C=C(C=C9)CN1CCOCC1)NC(=O)NC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


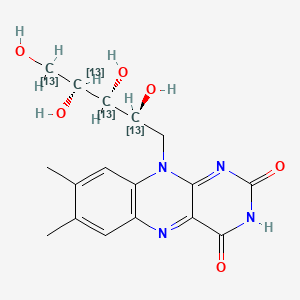
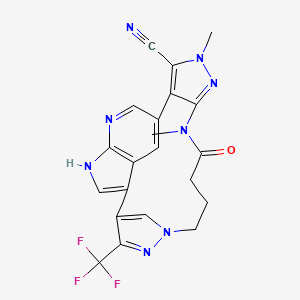
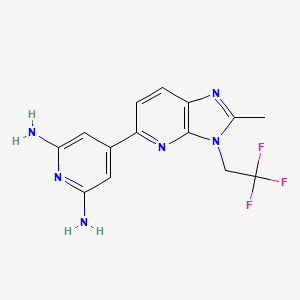
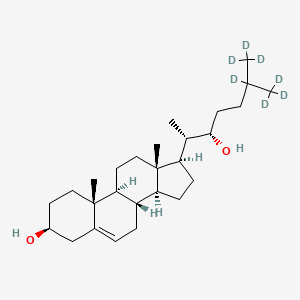
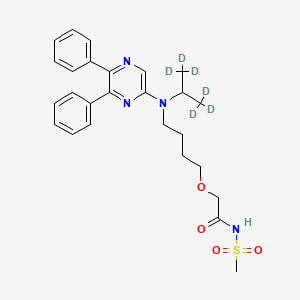
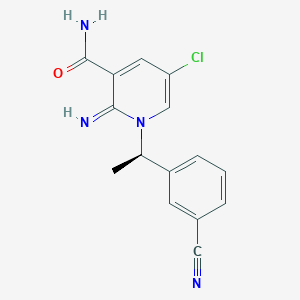
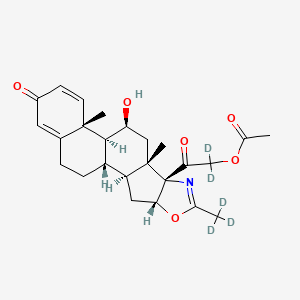
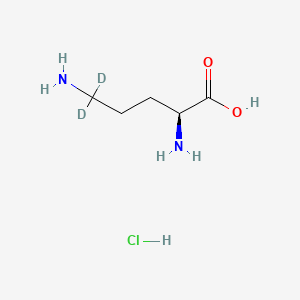
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
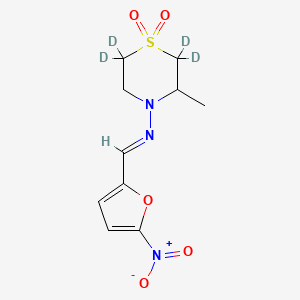
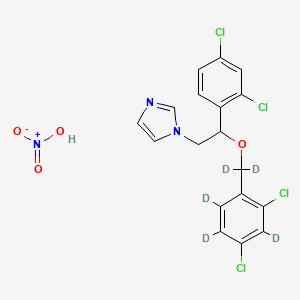
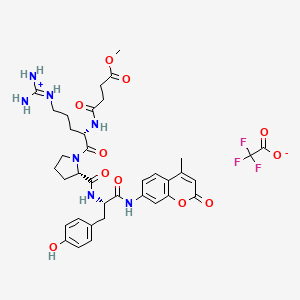
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

